(3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone
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Overview
Description
(3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and trifluoromethyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the methyl and trifluoromethyl groups. This can be achieved using methylating agents such as methyl iodide and trifluoromethylating agents like trifluoromethyl iodide.
Coupling Reaction: The final step involves the coupling of the two substituted pyrazole rings through a methanone linker. This can be accomplished using reagents like formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- (3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone
- (3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(difluoromethyl)-1H-pyrazol-5-yl]methanone
- (3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-3-yl]methanone
Uniqueness
(3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone is unique due to the specific positioning of the trifluoromethyl group and the methanone linker, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C11H11F3N4O |
---|---|
Molecular Weight |
272.23 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone |
InChI |
InChI=1S/C11H11F3N4O/c1-6-4-7(2)18(15-6)10(19)8-5-9(11(12,13)14)16-17(8)3/h4-5H,1-3H3 |
InChI Key |
FPWIUMJPBTXVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NN2C)C(F)(F)F)C |
Origin of Product |
United States |
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